2,4-Dichlorobenzotrifluoride

Catalog No.
S702245
CAS No.
320-60-5
M.F
C7H3Cl2F3
M. Wt
215 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichlorobenzotrifluoride

CAS Number

320-60-5

Product Name

2,4-Dichlorobenzotrifluoride

IUPAC Name

2,4-dichloro-1-(trifluoromethyl)benzene

Molecular Formula

C7H3Cl2F3

Molecular Weight

215 g/mol

InChI

InChI=1S/C7H3Cl2F3/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H

InChI Key

KALSHRGEFLVFHE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(F)(F)F

Synonyms

1,3-Dichloro-4-(trifluoromethyl)benzene; 2,4-Dichloro(trifluoromethyl)benzene; 2,4-Dichloro-1-(trifluoromethyl)benzene; 2,4-Dichloro-α,α,α-trifluorotoluene; 2,4-Dichloro-α,α,α-trifluorotoluene; 2,4-Dichloro-1-(trifluoromethyl)benzene

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(F)(F)F

2,4-Dichlorobenzotrifluoride is a chemical compound with the molecular formula C₇H₃Cl₂F₃ and a CAS Registry Number of 320-60-5. It is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a benzene ring. This compound is known for its high chemical stability and low volatility, making it suitable for various industrial applications, particularly in high-temperature reactions and as a solvent in organic synthesis .

The structure of 2,4-dichlorobenzotrifluoride consists of a benzene ring substituted at the 2 and 4 positions by chlorine atoms and at the 1 position by a trifluoromethyl group. This arrangement contributes to its unique chemical properties, including its reactivity and solubility characteristics.

, particularly electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine and trifluoromethyl groups. Notably, nitration reactions have been studied where 2,4-dichlorobenzotrifluoride can react with mixed acids to form nitrated derivatives. These reactions require careful control due to potential runaway conditions that can occur in industrial settings .

Additionally, this compound can undergo dehalogenation reactions under certain conditions, leading to the formation of less chlorinated derivatives. Its stability allows it to be used as an intermediate in the synthesis of more complex organic molecules.

2,4-Dichlorobenzotrifluoride can be synthesized through various methods:

  • Direct Halogenation: Chlorination of benzotrifluoride using chlorine gas or chlorinating agents under controlled conditions.
  • Electrophilic Aromatic Substitution: The introduction of chlorine atoms into benzotrifluoride via electrophilic aromatic substitution reactions.
  • Nitration: As previously mentioned, nitration reactions can also yield derivatives that can be further processed to obtain 2,4-dichlorobenzotrifluoride .

These methods highlight the compound's versatility in synthetic organic chemistry.

2,4-Dichlorobenzotrifluoride2YesSolvent, intermediate in synthesis3,4-Dichlorobenzotrifluoride2YesSolvent, chemical manufacturingBenzotrifluorideNoneYesSolventTrichloroethylene3NoSolvent (notably for degreasing)

The uniqueness of 2,4-dichlorobenzotrifluoride lies in its specific arrangement of chlorine atoms and trifluoromethyl group, which influences its reactivity and application scope compared to similar compounds.

Interaction studies involving 2,4-dichlorobenzotrifluoride focus on its behavior in various chemical environments. These studies often examine its reactivity with nucleophiles and electrophiles in synthetic pathways. Additionally, research has highlighted potential interactions with biological systems that could lead to toxicological effects . Understanding these interactions is crucial for assessing safety and environmental impact.

Similar compounds to 2,4-dichlorobenzotrifluoride include:

  • 3,4-Dichlorobenzotrifluoride: Similar structure but with different chlorine positioning; exhibits different reactivity patterns.
  • Benzotrifluoride: Lacks chlorine substituents; used mainly as a solvent and has different physical properties.
  • Trichloroethylene: A more heavily chlorinated compound; used as a solvent but has different environmental and health implications.

Comparison Table

CompoundChlorine SubstituentsTrifluoromethyl Group

XLogP3

4.2

Boiling Point

177.52 °C

Melting Point

-26.0 °C

UNII

18V6ZM0FJT

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (97.78%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.11 mmHg

Pictograms

Corrosive

Other CAS

320-60-5

Wikipedia

2,4-dichloro-1-(trifluoromethyl)benzene

Biological Half Life

64.57 Days

General Manufacturing Information

Benzene, 2,4-dichloro-1-(trifluoromethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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